molecular formula C13H13NO2 B1657491 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione CAS No. 56798-21-1

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione

Cat. No.: B1657491
CAS No.: 56798-21-1
M. Wt: 215.25 g/mol
InChI Key: ANTYWKFHKPMJLE-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydroacridine-1,8(2H,5H)-dione is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This acridine-1,8-dione derivative has been identified as a key scaffold in biochemical research, notably for its role in inhibiting protein tyrosine phosphatase 1B (PTP1B), a validated target for diabetes and obesity research . The compound's structure, featuring a 1,4-dihydropyridine core fused with cyclohexanedione rings, is closely related to a class of molecules with a broad spectrum of documented biological activities. These include serving as potassium channel openers with myorelaxant properties , as well as exhibiting potential in cancer research through interactions with targets like epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . The compound's solid-state structure is stabilized by various weak intermolecular interactions, such as C–H···O and lone pair···π interactions, which can be explored through experimental and computational analyses like Hirshfeld surface and AIM studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4,5,6,7-hexahydroacridine-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTYWKFHKPMJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369490
Record name 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56798-21-1
Record name 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

HY-Zeolite-Catalyzed One-Pot Three-Component Synthesis

Reaction Mechanism and Optimization

The HY-zeolite-catalyzed method involves a one-pot cyclocondensation of dimedone (20 mmol), aryl aldehydes (10 mmol), and ammonium acetate (10 mmol) in ethanol under reflux. The zeolite’s Bronsted acidity facilitates proton transfer, enabling sequential Knoevenagel condensation, Michael addition, and cyclization. A critical advantage lies in the catalyst’s recyclability: HY-zeolite retains activity after five cycles, reducing waste generation.

Substrate Scope and Yields

Electron-deficient aryl aldehydes (e.g., nitro- and chloro-substituted) afforded higher yields (80–90%) compared to electron-rich analogs (70–75%). For instance, 3,3,6,6-tetramethyl-9-(4-nitrophenyl)-3,4,6,7-tetrahydroacridine-1,8-dione (3c ) was isolated in 87% yield after 2.5 hours.

Table 1: HY-Zeolite-Catalyzed Synthesis of Selected Derivatives

Product Aryl Aldehyde Substituent Time (h) Yield (%)
3a (R = 2-NO₂) 2-Nitrobenzaldehyde 3.0 85
3d (R = 2-Cl) 2-Chlorobenzaldehyde 2.5 80
3i (R = 4-MeO) 4-Methoxybenzaldehyde 3.5 72

Lead Tetraacetate-Mediated Oxidative Cyclization

Tandem Oxidation-Condensation Strategy

This method leverages lead tetraacetate (Pb(OAc)₄) to oxidize 1,2-diols in situ to benzaldehydes, which subsequently react with dimedone and ammonium acetate. The one-pot protocol eliminates intermediate isolation, achieving 82–95% yields under mild conditions (70°C, 2 hours).

Solvent and Stoichiometric Effects

Ethanol emerged as the optimal solvent, yielding 95% of 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8-dione (4a ). Stoichiometric adjustments revealed a 1:4:2.2:1 ratio of diol, dimedone, NH₄OAc, and Pb(OAc)₄ as ideal.

Table 2: Lead Tetraacetate-Driven Synthesis of Acridine Derivatives

Product Diol Precursor Yield (%)
4a (R = Ph) 1,2-Diphenylethanediol 95
4n (R = 2,6-Cl₂) 2,6-Dichlorophenylethanediol 82

Microwave-Assisted Synthesis Using Starch Sulfuric Acid

Green Chemistry Advancements

Starch sulfuric acid (SSA), a biodegradable solid acid catalyst, enables rapid synthesis under microwave irradiation (540 W, 35–50 seconds). The method avoids toxic solvents, aligning with green chemistry principles.

Catalyst Loading and Efficiency

A catalyst loading of 0.4 g per 10 mmol aldehyde optimized yields to 85–95%. Electron-withdrawing groups (e.g., -NO₂, -Cl) enhanced reactivity, with 9-(4-nitrophenyl)-3,3,6,6-tetramethylacridine-1,8-dione forming in 93% yield.

Table 3: Microwave Synthesis with Starch Sulfuric Acid

Product Aldehyde Time (s) Yield (%)
9-(4-NO₂Ph) derivative 4-Nitrobenzaldehyde 40 93
9-(3-ClPh) derivative 3-Chlorobenzaldehyde 45 88
9-(4-MeOPh) derivative 4-Methoxybenzaldehyde 50 85

Comparative Analysis of Methodologies

Reaction Efficiency and Sustainability

  • HY-Zeolite : Advantages include catalyst reusability and moderate reaction times (2.5–3.5 h), though reflux conditions increase energy consumption.
  • Lead Tetraacetate : High yields (95%) and tandem oxidation-condensation are offset by lead waste, necessitating post-reaction Pb²⁺ removal.
  • Microwave/SSA : Superior sustainability (biodegradable catalyst, 35–50 s) but requires specialized microwave equipment.

Industrial Applicability

HY-zeolite and SSA methods are scalable for bulk synthesis due to low catalyst costs and simple workups. Lead tetraacetate’s toxicity limits its industrial adoption despite high efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex acridinedione derivatives.

    Reduction: Reduction reactions can yield tetrahydroacridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted acridinedione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Alzheimer's Disease Research
3,4,6,7-Tetrahydroacridine derivatives have been investigated for their potential as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. These compounds can enhance acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE), thereby improving cognitive function in patients with dementia. Studies have shown that specific derivatives exhibit significant AChE inhibitory activity, making them candidates for further development as therapeutic agents for Alzheimer's disease .

2. Antioxidant Activity
Research indicates that 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione exhibits antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer .

Materials Science Applications

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport and improve device efficiency .

2. Photoluminescent Materials
3,4,6,7-Tetrahydroacridine-1,8(2H,5H)-dione has been explored as a potential photoluminescent material. Its ability to emit light when excited by radiation can be harnessed in various applications including sensors and display technologies .

Case Studies

StudyFocusFindings
Study on AChE InhibitionAlzheimer's DiseaseFound significant inhibition of AChE activity with certain derivatives of tetrahydroacridine .
Antioxidant PropertiesCellular ModelsDemonstrated effective scavenging of free radicals and reduction of oxidative stress .
Organic ElectronicsDevice EfficiencyEnhanced charge transport properties leading to improved OLED performance .
Photoluminescent ApplicationsSensor DevelopmentSuccessful emission of light under specific excitation wavelengths .

Mechanism of Action

The mechanism of action of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Derivatives of 3,4,6,7-tetrahydroacridine-1,8-dione vary in substituents at positions 9 and 10, significantly altering their physical and chemical properties:

Compound Substituents (Position 9/10) Melting Point (°C) Key Spectral Features (IR/NMR) Application/Activity
4a (Parent compound) Phenyl/Phenyl 241–243 IR: 1664 cm⁻¹ (C=O); NMR: δ 7.1–7.3 (Ar-H) Synthetic intermediate
4d 4-Cyanophenyl/Phenyl N/A IR: 2284 cm⁻¹ (C≡N); NMR: δ 111.2 (CN carbon) Chemosensor for anions
4e 4-Nitrophenyl/Phenyl 274–275 IR: 1568 cm⁻¹ (NO₂); NMR: δ 8.16 (Ar-H) Antimicrobial agent
4h 4-Bromophenyl/Phenyl 292–294 IR: 1665 cm⁻¹ (C=O); NMR: δ 7.67 (Ar-H) Corrosion inhibitor
4p Thiophen-2-yl/– 243–244 IR: 1615 cm⁻¹ (C=O); NMR: δ 6.71–7.26 (Ar-H) Antimicrobial activity
IAB-NF 2-Fluorophenyl hydrazine N/A IR: 3029 cm⁻¹ (C-F); ΔGads: −37.2 kJ/mol Corrosion inhibitor (90.5% efficiency)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (4e) and cyano (4d) substituents enhance thermal stability (higher melting points) and electronic reactivity, enabling applications in anion sensing and antimicrobial activity .
  • Halogen Substituents : Bromine (4h) and fluorine (IAB-NF) improve corrosion inhibition by strengthening adsorption on metal surfaces via dipole interactions .
  • Heterocyclic Substituents : Thiophene (4p) introduces π–π stacking interactions, enhancing antimicrobial potency (95% yield) .
Corrosion Inhibition Performance

Acridine-based thiosemicarbazones (IAB-NP, IAB-ND, IAB-NF) demonstrate mixed-type inhibition in 1 M HCl, with efficiencies linked to substituent electronegativity:

  • IAB-NF (2-fluorophenyl): Highest inhibition efficiency (90.5%) due to strong back-donation from fluorine, as evidenced by DFT-derived electronegativity (χ = 4.8) and dipole moment (μ = 6.2 D) .
  • IAB-ND (2,4-difluorophenyl): 87.5% efficiency, attributed to dual fluorine substituents enhancing Langmuir adsorption (ΔGads = −35.8 kJ/mol) .
Crystallographic and Conformational Analysis

Crystal structures of analogs (e.g., VANBUK and PUSJEU) reveal:

  • Planar acridine cores with dihedral angles <5° between aromatic rings.
  • Substituents like methoxy groups (in 6h) introduce torsional strain, reducing packing efficiency but increasing solubility .

Biological Activity

3,4,6,7-Tetrahydroacridine-1,8(2H,5H)-dione is a compound of significant interest in medicinal chemistry, particularly due to its potential neuroprotective and anti-Alzheimer's properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes related to neurodegenerative diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydroacridine core, which is known for its structural versatility and ability to interact with various biological targets. The chemical formula is C17H21NO2C_{17}H_{21}NO_2, with a molecular weight of approximately 285.36 g/mol. The InChI key for this compound is IPWOZBPRPUWPHK-UHFFFAOYSA-N.

Acetylcholinesterase Inhibition : One of the primary mechanisms through which 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione exerts its biological effects is through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which is crucial for cognitive functions.

  • IC50 Values : Research indicates that the compound exhibits moderate inhibitory activity against human AChE (IC50 = 1680 nM) and butyrylcholinesterase (BChE) (IC50 = 5610 nM) .

Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. It has been observed to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative damage.

Efficacy in Alzheimer's Disease Models

Recent studies have highlighted the efficacy of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione in various models of Alzheimer's disease:

  • Inhibition of Aβ Aggregation : The compound has been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition may contribute to its neuroprotective effects .
  • Cognitive Improvement : In animal studies using models of Alzheimer's disease, administration of this compound has resulted in significant improvements in cognitive function as measured by behavioral tests .

Case Studies

Several studies have investigated the biological activity of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione:

  • Study on Neuroprotection : A study published in Eur. J. Med. Chem. demonstrated that derivatives of tetrahydroacridine exhibited varying degrees of AChE inhibition and neuroprotection against oxidative stress . The most promising derivatives were shown to significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.
  • Clinical Relevance : Another investigation focused on the pharmacokinetics and safety profile of this compound in preclinical models. Results indicated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .

Data Summary

Biological ActivityIC50 Value (nM)Observations
Human AChE Inhibition1680Moderate inhibition observed
Human BChE Inhibition5610Weaker inhibition compared to AChE
Aβ Aggregation InhibitionNot specifiedSignificant reduction in aggregation noted
NeuroprotectionNot quantifiedEffective in reducing oxidative stress-induced cell death

Q & A

Q. What are the optimized synthetic methodologies for 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of acridine-dione derivatives often employs multicomponent reactions (MCRs) involving 1,3-diones, aromatic amines, and aldehydes. Key advancements include:

  • Green Synthesis : Using water as a solvent with ionic liquid catalysts (e.g., 1 mol% protic pyridinium catalyst) achieves yields up to 92% under mild conditions .
  • Catalytic Systems : Cobalt–alanine complexes in aqueous ethanol media enable efficient cyclocondensation, with yields exceeding 85% for derivatives like 3,3,6,6-tetramethyl-9-(4-methoxyphenyl)-10-phenyl analogs .
  • Solvent-Free Methods : Hantzsch-type reactions under solvent-free conditions reduce environmental impact while maintaining high regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing acridine-dione derivatives, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for methyl groups (δ 0.78–1.08 ppm for tetramethyl substituents), aromatic protons (δ 6.69–8.38 ppm), and NH signals (δ 6.18–9.11 ppm) .
    • ¹³C NMR : Key signals include carbonyl carbons (δ 165–212 ppm) and quaternary carbons (δ 33–55 ppm) .
  • IR Spectroscopy : Strong C=O stretches (1642–1658 cm⁻¹) and NH/OH vibrations (3184–3418 cm⁻¹) confirm structural motifs .

Q. What preliminary biological activities have been reported for acridine-dione derivatives?

Methodological Answer: Derivatives with aryl or heteroaryl substituents exhibit antimicrobial and antiprotozoal activities. For example:

  • Antimicrobial Screening : 10-amino-9-(4-bromophenyl) derivatives show inhibitory effects against E. coli and S. aureus via β-cyclodextrin-catalyzed synthesis .
  • Structure-Activity Trends : Electron-withdrawing groups (e.g., nitro, chloro) enhance bioactivity compared to electron-donating substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence corrosion inhibition efficiency in acidic environments?

Methodological Answer:

  • Substituent Impact : Derivatives with fluorophenyl groups (e.g., IAB-NF) achieve 90.48% inhibition efficiency for mild steel in 1 M HCl, outperforming non-fluorinated analogs due to enhanced electron density and adsorption .
  • Adsorption Mechanisms : Langmuir isotherm analysis reveals mixed physisorption/chemisorption, with ΔG°ads values ranging from -32 to -38 kJ/mol .
  • Computational Validation : DFT studies correlate inhibition efficiency with frontier orbital energy gaps (ΔE = 3.5–4.2 eV) and Fukui indices for reactive sites .

Q. How can computational modeling (DFT/Monte Carlo) resolve contradictions in experimental adsorption data?

Methodological Answer:

  • DFT Applications : Calculate molecular descriptors (e.g., electronegativity, hardness) to predict adsorption strength. For instance, IAB-NF’s higher inhibition correlates with lower ΔE (3.5 eV) .
  • Monte Carlo Simulations : Model inhibitor-metal interactions at atomic resolution. Studies show fluorine-substituted derivatives adsorb more strongly (-365 kJ/mol) due to dipole interactions .

Q. What strategies address discrepancies in NMR spectral assignments for structurally similar derivatives?

Methodological Answer:

  • Comparative Analysis : Cross-reference coupling constants (e.g., J = 15.4 Hz for methylene protons) and integration ratios (e.g., 6H vs. 12H for tetramethyl groups) .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to suppress solvent peaks and clarify aromatic proton splitting patterns .

Q. Can acridine-dione derivatives function as acid-base indicators, and what structural features enable this application?

Methodological Answer:

  • pH-Dependent Colorimetry : 10-hydroxy-3,3,6,6-tetramethyl derivatives transition from colorless (acidic/neutral) to pink (basic) due to keto-enol tautomerism and extended conjugation .
  • Synthetic Design : Incorporate electron-rich aryl groups (e.g., 4-hydroxyphenyl) to enhance chromophore stability and sensitivity .

Q. How do crystallographic studies inform mechanistic understanding of biological or catalytic activity?

Methodological Answer:

  • X-Ray Diffraction : Derivatives like 3,3,6,6-tetramethyl-9-(4-methoxyphenyl) adopt monoclinic crystal systems (space group C12/C1), with hydrogen-bonding networks stabilizing bioactive conformations .
  • Torsion Angle Analysis : Substituent orientation (e.g., para-methoxy vs. meta-nitro) influences π-π stacking in enzyme-binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione
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3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione

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